ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE
Overview
Description
ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features an imidazo[4,5-b]pyridine moietyThe imidazo[4,5-b]pyridine scaffold is known for its biological activity and has been explored for various pharmacological applications .
Preparation Methods
The synthesis of ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE involves multiple steps, typically starting with the preparation of the imidazo[4,5-b]pyridine core. Common synthetic routes include:
Debus-Radiszewski synthesis: This method involves the condensation of glyoxal, ammonia, and formaldehyde.
Wallach synthesis: This approach uses the dehydrogenation of imidazolines.
From alpha halo-ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Industrial production methods often employ these synthetic routes with optimizations for yield and purity. Catalysts and reaction conditions are carefully controlled to ensure the efficient production of the desired compound.
Chemical Reactions Analysis
ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles under phase transfer catalysis.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. For instance, imidazo[4,5-b]pyridine derivatives are known to inhibit enzymes like nitric oxide synthase, which plays a role in inflammatory pathways . The compound may also interact with GABA A receptors, influencing neurological pathways .
Comparison with Similar Compounds
ETHYL 3-(2-{3H-IMIDAZO[4,5-B]PYRIDIN-2-YLSULFANYL}ACETAMIDO)BENZOATE can be compared with other imidazo[4,5-b]pyridine derivatives, such as:
2-Methylimidazo[4,5-b]pyridine: Known for its use in medicinal chemistry.
3-Deazaneplanocin A: Acts as a S-adenosyl-L-homocysteine synthesis inhibitor and a histone methyltransferase EZH2 inhibitor.
BYK191023: A selective nitric oxide synthase inhibitor.
These compounds share similar core structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in its applications and mechanisms of action.
Properties
IUPAC Name |
ethyl 3-[[2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-2-24-16(23)11-5-3-6-12(9-11)19-14(22)10-25-17-20-13-7-4-8-18-15(13)21-17/h3-9H,2,10H2,1H3,(H,19,22)(H,18,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTIJRTUUASVOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=C(N2)C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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